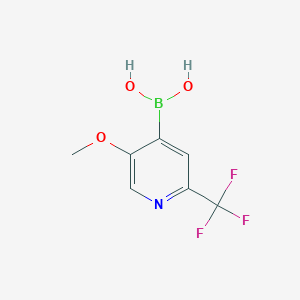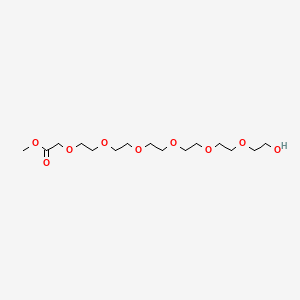
Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate is an organic compound with the molecular formula C15H30O9. It is known for its unique structure, which includes multiple ether linkages and a terminal hydroxyl group. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate typically involves the reaction of a polyether with a methyl ester. One common method includes the esterification of 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to achieving a high-quality product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 20-oxo-3,6,9,12,15,18-hexaoxaicosanoic acid.
Reduction: Formation of 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Employed in the production of specialty chemicals and materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and participate in esterification reactions. These interactions can affect the compound’s solubility, reactivity, and ability to interact with biological molecules. The pathways involved include ester hydrolysis and ether cleavage, which can lead to the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate: Known for its multiple ether linkages and terminal hydroxyl group.
20-Hydroxy-3,6,9,12,15,18-hexaoxaicosanoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
20-Hydroxy-3,6,9,12,15,18-hexaoxaicosanol: Similar structure but with an alcohol group instead of a methyl ester.
Uniqueness
This compound is unique due to its combination of ether linkages and a terminal hydroxyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Eigenschaften
Molekularformel |
C15H30O9 |
|---|---|
Molekulargewicht |
354.39 g/mol |
IUPAC-Name |
methyl 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C15H30O9/c1-18-15(17)14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-16/h16H,2-14H2,1H3 |
InChI-Schlüssel |
PCDOQWJSKJZYIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


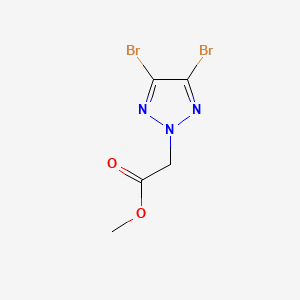
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
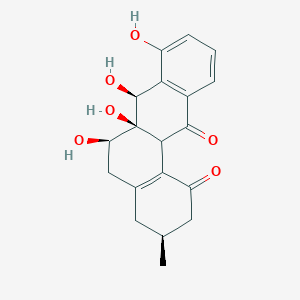
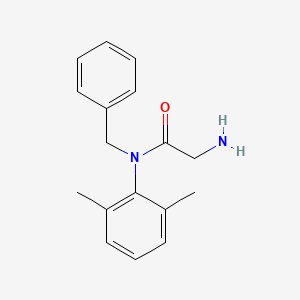


![4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline](/img/structure/B14076226.png)
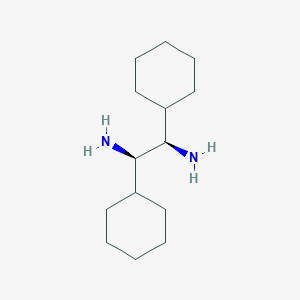
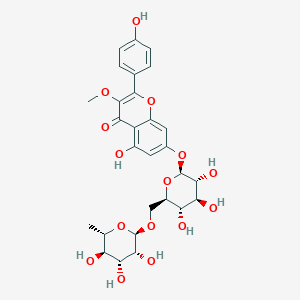
![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B14076252.png)
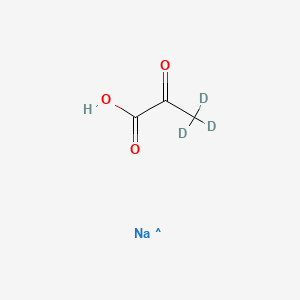
![3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol](/img/structure/B14076260.png)
